molecular formula C21H22FNO B5154867 2-[3-Fluoro-4-(piperidin-1-yl)phenyl]-4-phenylbut-3-yn-2-ol

2-[3-Fluoro-4-(piperidin-1-yl)phenyl]-4-phenylbut-3-yn-2-ol

Cat. No.: B5154867
M. Wt: 323.4 g/mol
InChI Key: VWDOKSJOANNYSL-UHFFFAOYSA-N
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Description

2-[3-Fluoro-4-(piperidin-1-yl)phenyl]-4-phenylbut-3-yn-2-ol is an organic compound that features a fluorinated aromatic ring, a piperidine moiety, and a butynol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Fluoro-4-(piperidin-1-yl)phenyl]-4-phenylbut-3-yn-2-ol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-Fluoro-4-(piperidin-1-yl)phenyl]-4-phenylbut-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond in the butynol group can be reduced to a double or single bond.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for hydrogenation reactions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[3-Fluoro-4-(piperidin-1-yl)phenyl]-4-phenylbut-3-yn-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-Fluoro-4-(piperidin-1-yl)phenyl]-4-phenylbut-3-yn-2-ol involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The fluorinated aromatic ring can enhance the compound’s binding affinity and selectivity. The butynol group can participate in hydrogen bonding or other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Fluoro-4-(piperidin-1-yl)phenyl]-4-phenylbut-3-yn-2-ol is unique due to the combination of its fluorinated aromatic ring, piperidine moiety, and butynol group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less functionalized analogs.

Properties

IUPAC Name

2-(3-fluoro-4-piperidin-1-ylphenyl)-4-phenylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO/c1-21(24,13-12-17-8-4-2-5-9-17)18-10-11-20(19(22)16-18)23-14-6-3-7-15-23/h2,4-5,8-11,16,24H,3,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDOKSJOANNYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1=CC=CC=C1)(C2=CC(=C(C=C2)N3CCCCC3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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